Kovats Retention Index Reduction Due to Alkyl Chain Branching on Non-Polar Columns
The isopentyl ester exhibits a significantly lower Kovats retention index on the standard non-polar SE-30 capillary column compared to its linear n-pentyl isomer. This reduced retention, directly attributable to the branched 3-methylbutyl chain, allows for earlier elution and improved separation from higher-molecular-weight matrix interferences in complex samples [1][2].
| Evidence Dimension | Kovats Retention Index (RI) on SE-30 capillary column, isothermal conditions |
|---|---|
| Target Compound Data | RI = 1995 (140 °C) |
| Comparator Or Baseline | n-Butyl 3,5-dinitrobenzoate (C4 linear): RI = 1942 (160 °C) [3]; n-Pentyl 3,5-dinitrobenzoate (C5 linear): RI = 2039 (160 °C) [3] |
| Quantified Difference | Isopentyl elutes 44 index units before n-pentyl despite having the same carbon count; its retention is similar to the shorter-chain n-butyl ester, effectively reducing the apparent chain length contribution by approximately one methylene unit. |
| Conditions | SE-30 wall-coated open tubular (WCOT) capillary column, 25 m × 0.33 mm i.d., nitrogen carrier gas, isothermal at specified temperatures [1][3]. |
Why This Matters
Procurement of the branched isopentyl ester enables chromatographers to achieve baseline resolution of analytes that co-elute with the linear pentyl derivative, critical for accurate quantification in forensic, environmental, or fuel analysis.
- [1] Korhonen, I.O.O. Gas-liquid chromatographic analyses. XLVII. Retention increments of some lower saturated branched-chain, unsaturated and chlorinated esters of benzoic, 4-nitrobenzoic and 3,5-dinitrobenzoic acids on SE-30 and OV-351 capillary columns. J. Chromatogr. 1986, 360, 63-78. View Source
- [2] Pherobase, Kovats Retention Index for Isopentyl 3,5-dinitrobenzoate (C12H14N2O6). Data sourced from Korhonen (1986a). View Source
- [3] NIST Chemistry WebBook, Kovats' RI data for n-butyl 3,5-dinitrobenzoate (C10478021) and n-pentyl 3,5-dinitrobenzoate (C10478032). View Source
